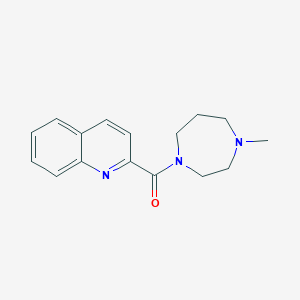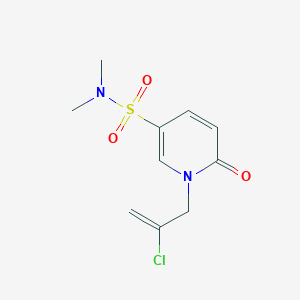![molecular formula C15H14N2O2 B7468161 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI is a pyridinone derivative that has been synthesized and studied for its potential pharmacological properties.
作用机制
The mechanism of action of DPI is not fully understood. However, studies have suggested that DPI inhibits the activity of certain enzymes, such as protein kinase C and tyrosine kinase, that play a crucial role in various cellular processes. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders.
Biochemical and Physiological Effects:
DPI has been found to have various biochemical and physiological effects. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. DPI has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
DPI has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPI has been extensively studied for its potential pharmacological properties, making it a well-characterized compound. However, DPI has some limitations for lab experiments. It is a highly hydrophobic compound that may require the use of organic solvents for its preparation and handling. DPI is also a relatively expensive compound, which may limit its use in some research settings.
未来方向
There are several future directions for the study of DPI. One potential direction is the development of DPI as a potential anticancer agent. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Another potential direction is the study of DPI as a potential treatment for neurological disorders. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. Further studies are needed to determine the efficacy of DPI in animal models and clinical trials.
Conclusion:
In conclusion, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one, commonly known as DPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPI has been extensively studied for its potential applications in cancer research and neuroscience. The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. DPI has several advantages for lab experiments, including its stability and well-characterized pharmacological properties. However, DPI has some limitations for lab experiments, including its hydrophobicity and relatively high cost. There are several future directions for the study of DPI, including the development of DPI as a potential anticancer agent and the study of DPI as a potential treatment for neurological disorders.
合成方法
The synthesis of DPI involves the condensation of 2-acetylpyridine with indole-2-carboxaldehyde in the presence of a base catalyst. The reaction yields DPI as a yellow crystalline solid with a melting point of 170-172°C. The purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DPI has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DPI is in the field of cancer research. Studies have shown that DPI inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DPI has also been found to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
DPI has also been studied for its potential applications in the field of neuroscience. Studies have shown that DPI can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, that play a crucial role in various neurological disorders. DPI has been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-3-4-9-16(14)11-15(19)17-10-8-12-5-1-2-6-13(12)17/h1-7,9H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTVTYWEBCODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-5-(2-morpholin-4-yl-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B7468081.png)

![N-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B7468115.png)


![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)


![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)

